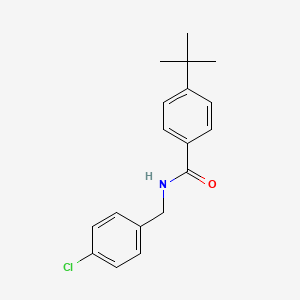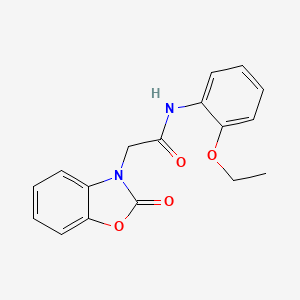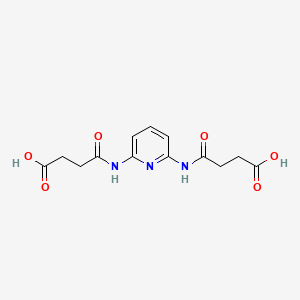
4-tert-butyl-N-(4-chlorobenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(4-chlorobenzyl)benzamide, also known as TBB, is a small molecule inhibitor that has been widely used in scientific research. TBB is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell signaling, proliferation, and survival.
Mecanismo De Acción
4-tert-butyl-N-(4-chlorobenzyl)benzamide binds to the ATP-binding site of CK2, blocking the access of ATP and preventing phosphorylation of CK2 substrates. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated survival pathways.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In neuronal cells, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to protect against oxidative stress and neurotoxicity. In inflammation models, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to reduce cytokine production and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(4-chlorobenzyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, with minimal effects on other kinases. 4-tert-butyl-N-(4-chlorobenzyl)benzamide is also relatively easy to synthesize and has a high yield. However, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. 4-tert-butyl-N-(4-chlorobenzyl)benzamide can also be toxic at high concentrations, which can limit its use in some cell types.
Direcciones Futuras
There are several future directions for 4-tert-butyl-N-(4-chlorobenzyl)benzamide research. One area of interest is the development of new 4-tert-butyl-N-(4-chlorobenzyl)benzamide analogs with improved solubility and potency. Another area of interest is the use of 4-tert-butyl-N-(4-chlorobenzyl)benzamide in combination with other drugs to enhance their efficacy. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has also been proposed as a potential therapeutic agent for cancer and neurodegenerative diseases, and further studies are needed to evaluate its clinical potential. Finally, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been used as a tool to study the function of CK2, and further studies are needed to elucidate the role of CK2 in various cellular processes.
Métodos De Síntesis
4-tert-butyl-N-(4-chlorobenzyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzylamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 4-tert-butyl-N-(4-chlorobenzyl)benzamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(4-chlorobenzyl)benzamide has been widely used in scientific research as a tool to study the function of protein kinase CK2. CK2 has been implicated in many cellular processes, including cell growth, differentiation, and apoptosis. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of cellular effects. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been used to study the role of CK2 in cancer, neurodegeneration, and inflammation.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKYWSBRDIPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)
![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)
![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)




![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)